N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole moiety substituted with methoxy and methyl groups at positions 4 and 7, respectively. The benzamide core is further modified with a 3-fluoro substituent and a diethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S.ClH/c1-5-25(6-2)12-13-26(21(27)16-8-7-9-17(23)14-16)22-24-19-18(28-4)11-10-15(3)20(19)29-22;/h7-11,14H,5-6,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHAEQYWVIAYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC(=CC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in a reduction of inflammation and associated symptoms.
Biological Activity
N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, summarizing relevant studies, findings, and data.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core with various substituents, including a diethylamino group and a fluorine atom. The chemical formula can be represented as:
Key Structural Components:
- Diethylamino Group : Known for enhancing lipophilicity and potentially influencing bioavailability.
- Fluoro Substituent : Often correlates with increased potency and selectivity in biological systems.
- Benzothiazole Moiety : Associated with various biological activities, including antimicrobial properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound Name | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Benzamide Derivative | S. aureus | 14 | 64 |
| Benzamide Derivative | B. subtilis | 16 | 32 |
| Benzamide Derivative | E. coli | 8 | 1024 |
| Benzamide Derivative | P. aeruginosa | 8 | 1024 |
| Benzamide Derivative | C. albicans | 15 | 64 |
Note : The data reflects the activity of related compounds, indicating potential similar efficacy for the target compound.
Enzyme Inhibition Studies
In vitro studies have demonstrated that benzothiazole derivatives can inhibit various enzymes, including tyrosinase, which is relevant for skin pigmentation disorders and certain types of cancer.
Table 2: Enzyme Inhibition Activity
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative | Tyrosinase | 46.9 |
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial effects of various benzamide derivatives. The results showed that compounds with similar structural features to this compound exhibited promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Another investigation focused on antifungal properties against Candida albicans. The results indicated that certain derivatives could effectively inhibit fungal growth, suggesting therapeutic potential in treating fungal infections .
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
The target compound’s benzo[d]thiazole and benzamide framework is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties.
Key Observations :
- Halogenation: The 3-fluoro group in the target compound may improve metabolic stability compared to non-halogenated analogs.
- Amine Modifications: The diethylaminoethyl group (target) vs. dimethylaminoethyl () increases lipophilicity and steric bulk, which could affect blood-brain barrier penetration .
- Salt Forms : The hydrochloride salt in the target compound and ’s analog improves aqueous solubility compared to neutral analogs like those in .
Q & A
Q. What are the key steps in synthesizing this compound, and how can researchers optimize reaction yields?
The synthesis involves multi-step organic reactions, starting with the formation of the benzo[d]thiazol core, followed by sequential functionalization. Key steps include:
- Amide coupling : Reacting a substituted benzoyl chloride with a benzo[d]thiazol-2-amine derivative under basic conditions (e.g., pyridine or NaHCO₃) .
- Introduction of the diethylaminoethyl group : Alkylation or nucleophilic substitution to attach the tertiary amine side chain .
- Hydrochloride salt formation : Acidic workup to precipitate the final compound . Optimization Tips :
- Use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis .
- Monitor reaction progress via TLC (chloroform:acetone, 3:1) or HPLC .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and diethylaminoethyl side chains (δ ~2.5–3.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .
- Mass Spectrometry (FAB or ESI) : Verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O) .
Advanced Research Questions
Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?
Comparative analysis of analogs (Table 1) reveals critical functional groups influencing biological activity:
Methodological Insight :
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Contradictions often arise from assay variability or impurities. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT vs. ATP-luminescence) .
- Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis .
- Meta-Analysis : Cross-reference data with structurally validated analogs (e.g., from ) to identify outliers .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified targets (e.g., enzymes or receptors) .
- Fluorescence Polarization : Measure displacement of fluorescent probes in competitive assays .
- Thermogravimetric Analysis (TGA) : Assess thermal stability to inform formulation strategies .
Methodological Challenges & Solutions
Q. How to address low yields during the final hydrochloride salt formation?
- Precipitation Optimization : Adjust pH to 2–3 using HCl gas instead of aqueous HCl to avoid dilution .
- Counterion Screening : Test alternative salts (e.g., sulfate or trifluoroacetate) for improved crystallinity .
Q. What strategies mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
